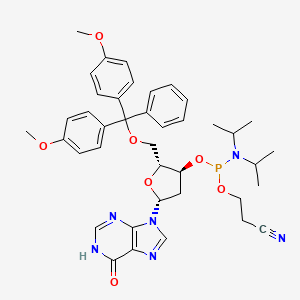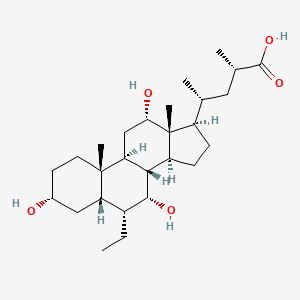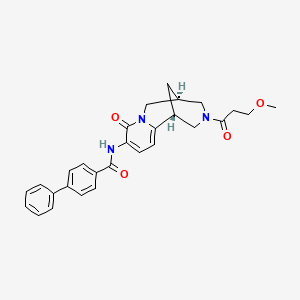
Jarin-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jarin-1 is a jasmonic acid-amido synthetase (JAR1) inhibitor . It specifically inhibits bioactive JA (jasmonoyl-isoleucine, JA-Ile) biosynthesis in Arabidopsis and other plants . It has been identified as the first small-molecule inhibitor of jasmonate responses .
Molecular Structure Analysis
The chemical formula of Jarin-1 is C28H29N3O4 . Its exact mass is 471.22 and its molecular weight is 471.550 . The elemental analysis shows that it contains Carbon (71.32%), Hydrogen (6.20%), Nitrogen (8.91%), and Oxygen (13.57%) .
Scientific Research Applications
Inhibition of JA-Ile Biosynthesis in Arabidopsis Thaliana
Jarin-1 is known to inhibit the JA-conjugating enzyme JAR1 in Arabidopsis thaliana . This enzyme is involved in the biosynthesis of JA-Ile, a biologically active derivative of jasmonic acid (JA). JA and JA-Ile are lipid-derived plant signaling molecules that govern plant responses to stresses such as wounding and insect herbivory .
Regulation of Plant Defense Mechanisms
The application of Jasmonates (JAs), such as MeJA, a JA methylester, results in increased defense levels, often accompanied by diminished growth . Jarin-1, by inhibiting JA-Ile biosynthesis, can potentially modulate these defense mechanisms.
Impact on Plant Growth Processes
Jasmonates (JAs) are involved in regulating plant growth processes, such as primary root growth, reproductive development, and leaf senescence . By inhibiting the biosynthesis of JA-Ile, Jarin-1 may have an impact on these growth processes.
Species-Specific Effects
The effect of Jarin-1 has been found to be highly species-specific. For instance, application of Jarin-1 alleviated the inhibition of root growth after MeJA application in Medicago truncatula seedlings, proving that Jarin-1 is biologically active in M. truncatula. However, Jarin-1 did not show a similar effect in Solanum lycopersicum and Brassica nigra seedlings treated with MeJA .
Potential Tool for Studying JAR1 or JA-Ile Function
Researchers intending to use Jarin-1 for studying the function of JAR1 or JA-Ile in their model plants must test its functionality before use . This suggests that Jarin-1 could be a valuable tool for such studies.
Uncoupling Growth-Defense Trade-Offs
The activation of inducible plant defenses often results in reduced growth and development. This is commonly referred to as the growth-defense trade-off . By inhibiting JA-Ile biosynthesis, Jarin-1 may help in uncoupling this mechanism, although this area is still less explored.
Mechanism of Action
Target of Action
Jarin-1 is a specific inhibitor of the enzyme jasmonic acid-amido synthetase (JAR1) . JAR1 is involved in the biosynthesis of the biologically active derivative of jasmonic acid (JA), known as JA-Ile . This enzyme plays a crucial role in plant responses to stresses, such as wounding and insect herbivory .
Mode of Action
Jarin-1 works by impairing the activity of JA-Ile synthetase, thereby preventing the synthesis of the active hormone, JA-Ile .
Biochemical Pathways
The primary biochemical pathway affected by Jarin-1 is the jasmonic acid (JA) signaling pathway . This pathway is responsible for regulating plant responses to various stresses. When a plant is wounded or under attack by insects, the JA levels increase rapidly, leading to an increase in JA-Ile levels and the expression of JAR1 . The inhibition of JAR1 by Jarin-1 prevents the synthesis of JA-Ile, thereby affecting the plant’s ability to respond to stress .
Result of Action
The inhibition of JAR1 by Jarin-1 leads to a decrease in the levels of the active hormone, JA-Ile . This results in diminished defense levels in the plant, often accompanied by reduced growth . The effect of jarin-1 is highly species-specific .
Action Environment
The action of Jarin-1 can be influenced by various environmental factors. It is known that the effect of Jarin-1 is highly species-specific, suggesting that the plant species itself can be considered an environmental factor influencing the action of Jarin-1 .
properties
IUPAC Name |
N-[(1R,9S)-11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33)/t19-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVUVKIGGHXSJX-WMZHIEFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jarin-1 | |
Q & A
Q1: What is the mechanism of action of Jarin-1 and how does it affect plant physiology?
A1: Jarin-1 specifically inhibits the activity of the enzyme JASMONATE RESISTANT 1 (JAR1) in Arabidopsis thaliana [, ]. JAR1 is a key enzyme responsible for conjugating isoleucine to jasmonic acid (JA), forming the bioactive jasmonate, jasmonoyl-isoleucine (JA-Ile) []. By inhibiting JAR1, Jarin-1 disrupts the biosynthesis of JA-Ile, which plays a crucial role in regulating plant responses to stress, such as wounding and herbivory [, ]. Consequently, Jarin-1 can impact various physiological processes governed by JA-Ile signaling, including defense responses, growth, and development [, ].
Q2: Is the inhibitory effect of Jarin-1 consistent across different plant species?
A2: Research suggests that the effect of Jarin-1 is species-specific. While it effectively inhibits JA-Ile biosynthesis and alleviates MeJA-induced root growth inhibition in Medicago truncatula, it does not demonstrate similar effects in Solanum lycopersicum or Brassica nigra []. In S. lycopersicum, Jarin-1 application did not significantly affect JA-Ile levels, even in wounded leaf tissues []. These findings highlight the importance of evaluating Jarin-1's functionality in a specific plant species before incorporating it into research studies.
Q3: How does Jarin-1 affect the accumulation of anthocyanins and proanthocyanidins in strawberry fruits?
A3: Applying Jarin-1 to methyl jasmonate (MeJA)-treated strawberry fruits (MeJA + Jarin-1 treatment) led to an intriguing observation: an increase in proanthocyanidin (PA) content compared to fruits treated with MeJA alone []. This coincided with the upregulation of genes involved in PA biosynthesis (like FaANR) and related transcription factors (such as FabHLH33 and FaMYB9/11) []. This suggests a potential role of Jarin-1 in influencing the balance between anthocyanin and PA accumulation in strawberry fruits, possibly through its interaction with the jasmonate pathway and related transcription factors.
Q4: What are the implications of discovering JA-responsive elements in the promoter regions of MYB genes in strawberry?
A4: The identification of JA-responsive elements in the promoter regions of FaMYB1/9/10/11 genes in strawberry suggests that these genes, known to be involved in the regulation of anthocyanin and PA biosynthesis, are potentially direct targets of the JA signaling pathway []. This finding opens up avenues for further research into understanding the intricate crosstalk between jasmonate signaling and the regulatory mechanisms governing anthocyanin and PA biosynthesis in strawberry and potentially other fruits.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)

![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
![7-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B608094.png)

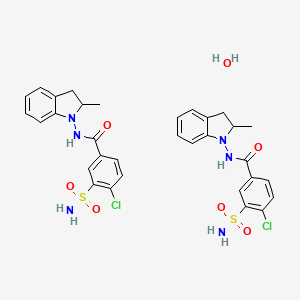


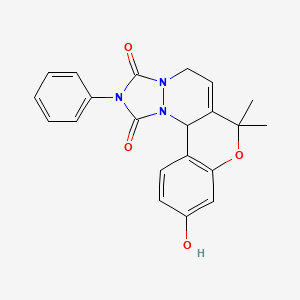

![2'-(2-fluorophenyl)-1-methyl-6',8',9',11'-tetrahydrospiro[azetidine-3,10'-pyrido[3',4':4,5]pyrrolo[2,3-f]isoquinolin]-7'(5'H)-one](/img/structure/B608105.png)
